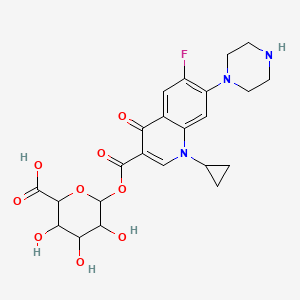

Ciprofloxacin beta-D-glucuronide

Description

Ciprofloxacin beta-D-glucuronide is a major metabolite of the fluoroquinolone antibiotic ciprofloxacin, formed via glucuronidation mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This conjugation enhances the drug’s water solubility, facilitating renal excretion and reducing systemic toxicity. While the parent drug ciprofloxacin exhibits broad-spectrum antimicrobial activity, its glucuronide metabolite is pharmacologically inactive, serving primarily as a detoxification product .

Properties

Molecular Formula |

C23H26FN3O9 |

|---|---|

Molecular Weight |

507.5 g/mol |

IUPAC Name |

6-(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33) |

InChI Key |

KHGHUQNIHVSBBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis Using UDP-Glucuronosyltransferases

Enzymatic glucuronidation remains the most widely validated method for synthesizing β-D-glucuronides, including ciprofloxacin β-D-glucuronide. This approach leverages UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from uridine 5'-diphospho-α-D-glucuronic acid (UDPGA) to acceptor molecules. Bovine liver microsomes (BLMs) are frequently employed due to their high UGT activity and cost-effectiveness compared to human-derived enzymes.

Standard Enzymatic Procedure

The synthesis involves incubating ciprofloxacin with UDPGA (0.8–5 mM) and BLMs (0.25–2 mg/mL) in Tris-HCl buffer (pH 7.5–8.0) at 37°C for 12–24 hours. Alamethicin (38 μg/mL) is often added to permeabilize microsomal membranes, enhancing enzyme accessibility. Reactions are terminated with ice-cold methanol, followed by centrifugation and purification via reversed-phase chromatography.

Table 1: Optimized Conditions for Enzymatic Glucuronidation

This method typically achieves 50–75% conversion for flavonolignan glucuronides, suggesting comparable efficiency for ciprofloxacin given its phenolic hydroxyl group. However, ciprofloxacin’s secondary amine at C7 may necessitate longer reaction times due to steric hindrance.

Chemical Synthesis via Protected Glucuronyl Donors

Chemical routes provide an alternative when enzymatic methods face substrate specificity issues. The synthesis involves multi-step protection/deprotection sequences to achieve β-selective glycosylation.

Glycosylation with Trichloroacetimidate Donors

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranosyluronate serves as the starting material. Selective anomeric deprotection with N-methylpiperazine yields the 2,3,4-tri-O-acetyl intermediate, which is converted to α-trichloroacetimidate donor (1) using Cl3CCN and DBU. Coupling with ciprofloxacin’s hydroxyl group under BF3·OEt2 catalysis (CH2Cl2, −20°C) affords the protected glucuronide, followed by Zemplén deacetylation (NaOMe/MeOH).

Table 2: Chemical Synthesis Yield Comparison

| Donor | Acceptor | Yield (%) | β:α Ratio |

|---|---|---|---|

| Trichloroacetimidate | 4-Fluorophenol | 58 | >20:1 |

| TMSOTf-activated | 2-Methoxyphenol | 24 | 15:1 |

This method’s major limitation is the need for orthogonal protecting groups to shield ciprofloxacin’s carboxylic acid and piperazinyl amine during glycosylation.

Chemoenzymatic Hybrid Approach

Combining enzymatic and chemical strategies enhances regioselectivity. Initial enzymatic glucuronidation of simpler analogues (e.g., 4-fluorophenyl β-D-glucuronide) is followed by chemical conjugation to ciprofloxacin via amide or ester linkages. While this avoids UGT substrate limitations, it introduces non-native glycosidic bonds, potentially altering metabolic stability.

Analytical Characterization of Ciprofloxacin β-D-Glucuronide

Post-synthesis characterization employs:

- HPLC-ECD : Electrochemical detection at +600 mV (glucuronic acid oxidation)

- 19F NMR : For fluorinated derivatives (δ = −121.2 ppm for glucuronide vs. −125.1 ppm for free phenol)

- HPAEC-PAD : High-pH anion exchange chromatography with pulsed amperometric detection

Table 3: Typical Retention Times

| Method | Glucuronide | Retention Time (min) |

|---|---|---|

| HPLC-ECD | 4-Methoxyphenyl | 30.0 |

| HPAEC-PAD | Resveratrol-3-O- | 18.2 |

Challenges in Large-Scale Production

- Enzyme Inhibition : Ciprofloxacin’s antimicrobial activity reduces BLM viability at >1 mM concentrations.

- Byproduct Formation : Competing N-glucuronidation at the piperazinyl amine occurs at pH >8.0.

- Purification Complexity : Similar logP values between ciprofloxacin (0.28) and its glucuronide (estimated −1.5) necessitate ion-pair chromatography.

Chemical Reactions Analysis

β-Glucuronidase-Mediated Deconjugation of Glucuronides

β-Glucuronidase, an enzyme produced by intestinal bacteria, hydrolyzes glucuronide-conjugated drugs (e.g., SN-38-G, MPAG) to release active metabolites (e.g., SN-38, MPA). Ciprofloxacin inhibits this reaction, reducing enterohepatic recycling and altering drug pharmacokinetics.

Reaction Scheme :

Ciprofloxacin inhibits this reaction by binding to β-glucuronidase, thereby blocking deconjugation .

SN-38-G Deconjugation:

-

Mechanism : Non-competitive inhibition (ciprofloxacin binds to a site distinct from the substrate-binding site) .

-

Comparison with Other Antibiotics :

Enoxacin and gatifloxacin also inhibit SN-38-G deconjugation, while levofloxacin, streptomycin, ampicillin, and amoxicillin/clavulanate show no significant effect .

| Drug | IC₅₀ (μM) | Inhibition Mechanism |

|---|---|---|

| Ciprofloxacin | 83.8 | Non-competitive |

| Enoxacin | Not specified | Competitive |

| Gatifloxacin | Not specified | Competitive |

| PhePG | Not specified | Competitive |

MPAG Deconjugation:

-

Comparison with Other Antibiotics :

Enoxacin inhibits MPAG deconjugation, while levofloxacin and ofloxacin do not .

Impact on Enterohepatic Circulation

Ciprofloxacin reduces enterohepatic recycling of glucuronide-conjugated drugs by inhibiting β-glucuronidase. This leads to decreased serum concentrations of active metabolites (e.g., SN-38, MPA) and altered pharmacokinetics. For example:

-

SN-38-G : Reduced SN-38 formation in the intestine limits its reabsorption into systemic circulation .

-

MPAG : Lower MPA resynthesis from MPAG decreases enterohepatic cycling and serum MPA levels .

-

Diclofenac : Ciprofloxacin abolishes enterohepatic circulation by inhibiting β-glucuronidase activity in the distal intestine and ileal valve .

Regional β-Glucuronidase Activity Modulation

Ciprofloxacin preferentially inhibits β-glucuronidase in the distal small intestine and ileal valve, where enterohepatic recycling is most active. This regional specificity is critical for minimizing drug toxicity (e.g., diclofenac-induced enteropathy) .

Clinical Implications

-

Drug Interactions : Co-administration of ciprofloxacin with glucuronide-conjugated drugs (e.g., irinotecan, mycophenolate) may reduce therapeutic efficacy or toxicity by altering active metabolite levels .

-

Toxicity Mitigation : Inhibition of β-glucuronidase can alleviate drug-induced enteropathy (e.g., diclofenac) .

Comparative Analysis of β-Glucuronidase Inhibition

| Parameter | SN-38-G Deconjugation | MPAG Deconjugation | Diclofenac Metabolism |

|---|---|---|---|

| IC₅₀ (ciprofloxacin) | 83.8 μM | 30.4 μM | Dose-dependent |

| Inhibition Mechanism | Non-competitive | Non-competitive | Non-competitive |

| Key Antibiotics Tested | Enoxacin, gatifloxacin | Enoxacin | D-saccharic acid lactone |

| Effect on Enterohepatic Cycling | Reduced SN-38 levels | Lower MPA resynthesis | Abolished recycling |

Scientific Research Applications

Inhibition of β-Glucuronidase Activity

Ciprofloxacin beta-D-glucuronide has been shown to significantly inhibit the activity of β-glucuronidase, an enzyme involved in the deconjugation of glucuronide conjugates. This inhibition can affect the pharmacokinetics of various drugs that undergo glucuronidation.

Clinical Implications

- Impact on Drug Metabolism : The inhibition of β-glucuronidase can lead to reduced enterohepatic recycling of drugs like irinotecan, which relies on the conversion of its glucuronide form (SN-38-G) back to its active form (SN-38) for efficacy. Studies have demonstrated that co-administration of ciprofloxacin during irinotecan treatment results in lower serum concentrations of SN-38, potentially reducing its therapeutic effect .

Pharmacokinetic Considerations

The interaction between this compound and other drugs metabolized by β-glucuronidase can lead to significant pharmacokinetic alterations.

Case Studies

- Mycophenolic Acid : Research indicates that ciprofloxacin reduces the serum concentration of mycophenolic acid by inhibiting its glucuronidation process. The half-maximal inhibitory concentration (IC50) for this effect was found to be 30.4 µM, indicating a substantial impact on drug availability and effectiveness .

- Irinotecan : A study highlighted that ciprofloxacin's inhibition of β-glucuronidase leads to decreased formation of SN-38 from SN-38-G, which is crucial for the therapeutic action of irinotecan in cancer treatment .

Toxicological Applications

This compound's role in toxicology is also noteworthy, particularly concerning drug-induced liver injury and toxicity assessments.

Liver Microphysiological Systems

Recent advancements in liver microphysiological systems have allowed researchers to study the effects of ciprofloxacin on liver function and drug metabolism in vitro. These systems help simulate human liver responses to drugs and their metabolites, providing insights into potential toxicological outcomes .

Summary Table of Key Findings

Mechanism of Action

The primary action of ciprofloxacin beta-D-glucuronide is related to its role in drug metabolism. The glucuronide conjugate is an inactive form that facilitates the excretion of ciprofloxacin. Upon hydrolysis by beta-glucuronidase, active ciprofloxacin is released, which then exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Beta-D-Glucuronide Compounds

*Calculated based on structural addition of glucuronic acid (C6H10O7) to ciprofloxacin.

Key Findings:

Enzyme Specificity :

- This compound is primarily metabolized by UGT1A1 and UGT1A9, whereas chloramphenicol glucuronide relies on UGT2B7 . Indoxyl-beta-D-glucuronide is synthesized via UGT1A8/1A10, highlighting isoform-specific conjugation .

- Enzyme-assisted synthesis methods (e.g., recombinant UGTs) are common for producing glucuronides, though phase-transfer catalysis is employed for complex substrates like indoxyl derivatives .

Pharmacokinetic Behavior :

- Glucuronides like this compound exhibit reduced membrane permeability, relying on renal clearance. In contrast, indoxyl-beta-D-glucuronide is utilized in fluorescent assays to measure β-glucuronidase activity, reflecting its stability under physiological conditions .

- Deuterated analogs (e.g., ciprofloxacin-d8 beta-D-glucuronide) serve as internal standards in mass spectrometry, improving quantification accuracy in pharmacokinetic studies .

Clinical and Analytical Applications: this compound: Critical for minimizing drug accumulation and toxicity. Chloramphenicol glucuronide: Reduces the parent drug’s myelotoxic effects . Indoxyl-beta-D-glucuronide: Diagnostic tool for detecting bacterial contamination (via β-glucuronidase cleavage) .

Biological Activity

Ciprofloxacin beta-D-glucuronide is a glucuronide conjugate of ciprofloxacin, an antibiotic belonging to the fluoroquinolone class. Understanding the biological activity of this compound is crucial for elucidating its pharmacokinetics, potential drug interactions, and therapeutic efficacy. This article reviews the biological activity of this compound, focusing on its interactions with β-glucuronidase and implications for drug metabolism.

Ciprofloxacin primarily exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair in bacteria. The glucuronidation process, which forms this compound, can influence its bioavailability and efficacy by modifying its pharmacokinetic properties.

Inhibition of β-Glucuronidase

β-Glucuronidase is an enzyme produced by intestinal bacteria that hydrolyzes glucuronides, facilitating the reactivation of glucuronidated drugs. This compound has been shown to significantly inhibit β-glucuronidase activity, thereby affecting the enterohepatic recycling of drugs that are conjugated with glucuronic acid.

Key Findings from Research Studies

-

Inhibitory Effects on SN-38-G Deconjugation :

- Ciprofloxacin demonstrated a dose-dependent inhibitory effect on the β-glucuronidase-mediated conversion of SN-38-G (a metabolite of irinotecan) to its active form, SN-38. The half-maximal inhibitory concentration (IC50) was found to be 83.8 μM .

- The study indicated that ciprofloxacin inhibits this conversion in a non-competitive manner, suggesting that it could reduce the bioavailability of drugs like irinotecan when co-administered .

-

Impact on Mycophenolate Mofetil (MPA) :

- Research indicated that ciprofloxacin also inhibits the deconjugation of mycophenolate mofetil glucuronide (MPAG) to mycophenolic acid (MPA), potentially leading to decreased serum levels of MPA during co-administration . This effect was attributed to significant reductions in β-glucuronidase activity in the intestines following ciprofloxacin treatment.

-

Clinical Implications :

- The reduction in β-glucuronidase activity due to ciprofloxacin may have clinical implications for patients undergoing treatment with drugs that rely on enterohepatic circulation for their therapeutic effects. For instance, co-administration may necessitate dosage adjustments for drugs such as irinotecan and mycophenolate mofetil .

Comparative Biological Activity

The following table summarizes the comparative biological activity of ciprofloxacin against other antibiotics concerning their effects on β-glucuronidase:

| Antibiotic | IC50 (μM) | Inhibition Type | Effect on Drug Metabolism |

|---|---|---|---|

| Ciprofloxacin | 83.8 | Non-competitive | Decreased SN-38 formation from SN-38-G |

| Enoxacin | Not specified | Competitive | Inhibited MPAG conversion to MPA |

| Levofloxacin | Not observed | No inhibition | No significant effect on drug metabolism |

| Amoxicillin | Not observed | No inhibition | No significant effect on drug metabolism |

Case Studies

Case Study 1 : A clinical trial investigated the interaction between ciprofloxacin and irinotecan in cancer patients. Results indicated that patients receiving both medications exhibited lower serum levels of SN-38 compared to those receiving irinotecan alone, supporting the hypothesis that ciprofloxacin inhibits β-glucuronidase activity .

Case Study 2 : Another study focused on renal transplant patients receiving mycophenolate mofetil alongside ciprofloxacin. The findings revealed a significant decrease in MPA concentrations, indicating altered pharmacokinetics due to β-glucuronidase inhibition by ciprofloxacin .

Q & A

Q. What analytical methods are recommended for detecting and quantifying Ciprofloxacin beta-D-glucuronide in complex biological matrices?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in negative ion mode, optimized for glucuronide conjugates. Include stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate using parameters from ISO 16649-1:2018 for β-glucuronidase-positive organisms, adapting the colony-count technique principles to chromatographic separation .

Q. How does enzymatic hydrolysis optimize the detection of ciprofloxacin from its glucuronide conjugate in urinary metabolite studies?

Methodological Answer: Employ β-glucuronidase from E. coli (≥5,000 units/mL) at pH 6.8-7.2 and 37°C for 18-24 hours. Validate hydrolysis efficiency by comparing free ciprofloxacin levels pre- and post-treatment using LC-UV/Vis detection at 278 nm. Include controls with heat-inactivated enzyme to confirm specificity .

Q. What role do phase II metabolism enzymes play in the formation of this compound?

Methodological Answer: Investigate UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT2B7) using human liver microsomes. Perform kinetic assays with 1–100 µM ciprofloxacin and 2 mM UDP-glucuronic acid. Quantify glucuronide formation via LC-MS and calculate enzyme affinity (Km) and catalytic efficiency (Vmax/Km) .

Advanced Research Questions

Q. How do transport proteins influence the biliary excretion of this compound?

Methodological Answer: Use transfected HeLa cells expressing organic anion-transporting polypeptide (oatp) or canalicular membrane vesicles to study ATP-dependent transport. Compare uptake kinetics (Km and Vmax) with known oatp substrates like estradiol-17β-D-glucuronide (Km = 3 µM) .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic half-lives of this compound across species?

Methodological Answer: Conduct cross-species studies (rodent, canine, human) with matched dosing regimens. Analyze plasma and bile samples using LC-MS/MS, controlling for interspecies differences in UGT expression and transporter polymorphisms (e.g., ABCG2 R482 mutations). Apply allometric scaling to extrapolate human clearance .

Q. How can structural analogs of this compound interfere with immunoassay-based detection methods?

Methodological Answer: Evaluate cross-reactivity using competitive ELISA with 10–100 ng/mL glucuronide analogs (e.g., fluoroquinolone metabolites). Validate specificity through parallel analysis via LC-MS and statistical correlation (R<sup>2</sup> > 0.95). Reference Randox cross-reactivity thresholds (<15% acceptable) .

Q. What molecular dynamics approaches predict the stability of this compound under physiological pH conditions?

Methodological Answer: Simulate glucuronide conformation in explicit solvent (pH 2–8) using AMBER or GROMACS. Calculate glycosidic bond torsion angles (Φ/Ψ) and compare with X-ray crystallography data for similar glucuronides (e.g., androsterone beta-D-glucuronide) .

Data Contradiction Analysis

Q. Why do reported Km values for oatp-mediated transport of glucuronides vary across studies?

Resolution Strategy: Standardize assay conditions (pH 7.4, 37°C) and substrate purity (>95% by HPLC). Account for endogenous inhibitors (e.g., bromosulfophthalein) in biological matrices. Compare data against estradiol-17β-D-glucuronide (gold-standard substrate with Km = 3 µM in HeLa cells) .

Q. How to address discrepancies in β-glucuronidase efficiency for hydrolyzing this compound?

Resolution Strategy: Validate enzyme activity using 4-nitrophenyl beta-D-glucuronide (p-NPG) as a control. Report hydrolysis rates as µmol/min/mg protein and normalize to ISO 16649-1:2018 protocols. Consider inter-batch enzyme variability through triplicate testing .

Methodological Best Practices

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WAX) for glucuronide isolation from plasma. Elute with 2% NH4OH in methanol .

- Data Reporting : Include mass transitions (e.g., m/z 448 → 272 for ciprofloxacin; m/z 624 → 448 for glucuronide) and collision energies in LC-MS/MS publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.